molecular formula C18H16ClNO2 B445249 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-74-3

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B445249
CAS RN: 340318-74-3
M. Wt: 313.8g/mol
InChI Key: XTPUDOQCDZVZSN-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chloro-methylphenoxy group, which is found in certain types of herbicides .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the aldehyde group could make it reactive towards nucleophiles, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Antimicrobial Applications : A series of indole semicarbazone derivatives have been synthesized to explore their antimicrobial activities. These compounds have shown good antifungal activity against Candida albicans and Candida rugosa, and moderate activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi & Rajitha, 2010). This demonstrates the potential of indole derivatives in developing new antimicrobial agents.

Synthesis of Heterocyclic Compounds

Heterocyclic Compound Synthesis : Indole derivatives have been used as intermediates in synthesizing a variety of heterocyclic compounds. For instance, the synthesis of new heterocyclic compounds containing the indole moiety has been reported, showcasing the versatility of indole derivatives in organic synthesis (Sayed et al., 2017). These compounds have potential applications in pharmaceuticals and materials science.

Natural Product Isolation

Isolation from Natural Sources : Indole derivatives have been isolated from natural sources, such as marine sponges. These compounds, including new indole derivatives, have been identified and characterized, adding to the diversity of naturally occurring indole-based compounds with potential biological activities (Abdjul et al., 2015).

Chemical Reactions and Derivatives

Chemical Reactions and Novel Derivatives : Research into the chemical reactions of indole carbaldehydes has led to the development of new heterocyclic compounds. For example, the reaction of indole carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols has resulted in triazolo(thiadiazepino)indoles, highlighting the chemical reactivity of these compounds for generating novel molecules (Vikrishchuk et al., 2019).

Biological Evaluation

Antifungal Activity Evaluation : The synthesis and evaluation of triazolylindole derivatives for antifungal activity represent another area of application. These studies contribute to the ongoing search for more effective antifungal agents, highlighting the therapeutic potential of indole derivatives (Singh & Vedi, 2014).

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis methods, and potential applications. It could also involve studying its environmental impact, especially if it is structurally similar to known herbicides .

properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-13-10-15(6-7-17(13)19)22-9-8-20-11-14(12-21)16-4-2-3-5-18(16)20/h2-7,10-12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPUDOQCDZVZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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